molecular formula C12H10ClN3 B8789079 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)-

3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)-

Cat. No.: B8789079
M. Wt: 231.68 g/mol
InChI Key: UQYMCMMGLBPVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- typically involves the cyclization of suitable aniline-type precursors.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted quinoline derivatives .

Scientific Research Applications

3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- include:

  • 4-Aminoquinoline
  • 6-Chloroquinoline
  • 4,6-Dichloroquinoline

Uniqueness

What sets 3-Quinolinecarbonitrile, 4-chloro-6-(dimethylamino)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of the dimethylamino group enhances its solubility and potential for interaction with biological targets, while the chloro and cyano groups contribute to its reactivity and stability .

Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-chloro-6-(dimethylamino)quinoline-3-carbonitrile

InChI

InChI=1S/C12H10ClN3/c1-16(2)9-3-4-11-10(5-9)12(13)8(6-14)7-15-11/h3-5,7H,1-2H3

InChI Key

UQYMCMMGLBPVTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C(=CN=C2C=C1)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.